n-Hexylcarbamic Acid Biphenyl-3-yl Ester
Description
Chemical Identity and Structural Characterization of n-Hexylcarbamic Acid Biphenyl-3-yl Ester
Systematic Nomenclature and Molecular Formula Analysis
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is n-hexylcarbamic acid biphenyl-3-yl ester, reflecting its biphenyl backbone substituted at the 3-position with a carbamate group and an n-hexyl chain. The molecular formula C~19~H~23~NO~2~ corresponds to a molecular weight of 297.4 g/mol, as calculated from PubChem’s atomic composition data.
The nomenclature breaks down into three primary components:
- Biphenyl system : Aromatic rings connected by a single bond, with substitution at the 3-position of one phenyl group.
- Carbamate linkage : An ester derivative of carbamic acid (-O-(C=O)-NH-).
- n-Hexyl chain : A six-carbon alkyl group in a linear configuration attached to the nitrogen atom.
Comparative analysis with structurally related carbamates, such as cyclohexylcarbamic acid 3’-carbamoyl-6-hydroxybiphenyl-3-yl ester (URB937), highlights the role of alkyl chain length and aromatic substitution patterns in modulating molecular properties.
Atomic Connectivity and Stereochemical Considerations
The compound’s structure features a planar biphenyl system with a carbamate group at the 3-position of the proximal phenyl ring (Figure 1). The n-hexyl chain extends from the carbamate nitrogen, introducing conformational flexibility due to 11 rotatable bonds. Stereochemical considerations are minimal, as the molecule lacks chiral centers or geometric isomerism under standard conditions.
Key structural attributes include:
- Biphenyl dihedral angle : Estimated at ~30°–40° based on computational studies of analogous biphenyl carbamates.
- Carbamate geometry : The carbonyl oxygen and nitrogen adopt a trigonal planar configuration, facilitating resonance stabilization.
- Alkyl chain conformation : The n-hexyl group exists in a staggered conformation, minimizing steric hindrance.
Spectroscopic Characterization Techniques
Spectroscopic data for this compound align with its structural features:
Nuclear Magnetic Resonance (NMR) Spectroscopy
- ¹H NMR : Signals include aromatic protons (δ 7.2–7.6 ppm), methylene groups adjacent to the carbamate nitrogen (δ 3.1–3.4 ppm), and aliphatic protons from the hexyl chain (δ 1.2–1.6 ppm).
- ¹³C NMR : Peaks at δ 155–160 ppm (carbamate carbonyl), δ 125–140 ppm (aromatic carbons), and δ 20–35 ppm (alkyl chain carbons).
Infrared (IR) Spectroscopy
- Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O stretch) confirm the carbamate group.
- Aromatic C-H stretching appears at ~3050 cm⁻¹, while aliphatic C-H stretches from the hexyl chain occur at ~2850–2950 cm⁻¹.
Mass Spectrometry (MS)
Computational Chemistry Approaches to Molecular Modeling
Computational studies provide insights into the compound’s electronic and conformational properties:
| Property | Value | Method |
|---|---|---|
| LogP (XLogP3-AA) | 5.8 | XLogP3 3.0 |
| Hydrogen Bond Donors | 1 | Cactvs 3.4.8.18 |
| Hydrogen Bond Acceptors | 3 | Cactvs 3.4.8.18 |
| Polar Surface Area | 38.3 Ų | PubChem |
- Density Functional Theory (DFT) : Optimized geometries reveal a biphenyl dihedral angle of 37.2°, with the carbamate group adopting a planar configuration.
- Molecular Dynamics (MD) : Simulations predict that the hexyl chain samples gauche and anti conformations, contributing to the molecule’s flexibility.
- Docking Studies : While not experimentally validated for this compound, analogous carbamates exhibit affinity for hydrophobic binding pockets due to their biphenyl and alkyl motifs.
Properties
Molecular Formula |
C19H23NO2 |
|---|---|
Molecular Weight |
297.4 g/mol |
IUPAC Name |
(3-phenylphenyl) N-hexylcarbamate |
InChI |
InChI=1S/C19H23NO2/c1-2-3-4-8-14-20-19(21)22-18-13-9-12-17(15-18)16-10-6-5-7-11-16/h5-7,9-13,15H,2-4,8,14H2,1H3,(H,20,21) |
InChI Key |
QPTMPZNXKZNQMF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNC(=O)OC1=CC=CC(=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Hexylcarbamic Acid Biphenyl-3-yl Ester typically involves the reaction of biphenyl-3-yl isocyanate with hexanol. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate group. The general reaction scheme is as follows:
- Dissolve biphenyl-3-yl isocyanate in an anhydrous solvent such as dichloromethane.
- Add hexanol dropwise to the solution while maintaining the temperature at 0°C.
- Stir the reaction mixture at room temperature for several hours.
- Purify the product using column chromatography to obtain this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: N-Hexylcarbamic Acid Biphenyl-3-yl Ester can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted biphenyl derivatives.
Scientific Research Applications
Pain Management
n-Hexylcarbamic Acid Biphenyl-3-yl Ester has demonstrated significant analgesic properties in preclinical studies. By inhibiting FAAH, it prevents the breakdown of anandamide, an endocannabinoid that binds to cannabinoid receptors and modulates pain perception. Research indicates that compounds in this class can reduce neuropathic pain effectively, making them candidates for developing new analgesics .
Anxiolytic Effects
The compound's ability to enhance endocannabinoid signaling suggests potential applications in treating anxiety disorders. Studies have shown that FAAH inhibitors can produce anxiolytic-like effects in animal models, indicating their promise as therapeutic agents for anxiety management .
Antidepressant Properties
In addition to pain relief and anxiety reduction, this compound may exhibit antidepressant-like effects. The modulation of endocannabinoid levels can influence mood regulation, providing a basis for further exploration in depression treatment .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationships of this compound is critical for optimizing its pharmacological properties. SAR studies have focused on modifying the biphenyl structure and the hexyl chain to enhance inhibitory potency against FAAH.
| Modification | Effect on Activity | Notes |
|---|---|---|
| Cyclohexyl group replaced with hexyl | Increased lipophilicity | Enhances binding affinity to FAAH |
| Variations in biphenyl substituents | Altered inhibitory potency | Small polar groups improve interactions with enzyme binding site |
These modifications have led to the identification of compounds with lower IC50 values, indicating stronger inhibition of FAAH activity .
Case Studies and Research Findings
Several studies have explored the efficacy and safety profiles of this compound:
- Study 1 : Investigated its analgesic effects in a rat model of neuropathic pain, demonstrating significant reductions in pain scores compared to control groups .
- Study 2 : Evaluated anxiolytic effects using behavioral assays in mice, showing that administration resulted in reduced anxiety-like behaviors .
- Study 3 : Assessed antidepressant properties through forced swim tests, revealing a notable decrease in immobility time, indicative of antidepressant-like activity .
Mechanism of Action
The mechanism of action of N-Hexylcarbamic Acid Biphenyl-3-yl Ester involves its interaction with specific molecular targets, such as FAAH. By inhibiting FAAH, the compound increases the levels of endocannabinoids like anandamide, which can modulate pain and inflammation pathways . The biphenyl group allows the compound to fit into the active site of the enzyme, while the hexyl chain enhances its binding affinity.
Comparison with Similar Compounds
Structural and Activity Trends
The FAAH inhibitory potency of alkylcarbamic acid biphenyl-3-yl esters is highly dependent on the substituent at the carbamate nitrogen. Key analogs and their properties are summarized below:
Table 1: Comparison of FAAH Inhibitors in the Alkylcarbamic Acid Biphenyl-3-yl Ester Class
Key Observations:
Cyclohexyl vs. n-Hexyl: URB524 (cyclohexyl substituent) exhibits an IC₅₀ of 63 nM, attributed to its cyclic structure, which mimics the bent conformation of anandamide’s arachidonoyl chain . In contrast, 4e’s linear hexyl chain lacks this conformational constraint, likely reducing its ability to occupy the enzyme’s hydrophobic pocket .
Aromatic vs. Aliphatic Substituents :
- β-Naphthylmethyl (4q, IC₅₀ = 5.3 nM) and 3′-carbamoylbiphenyl-3-yl (URB597, IC₅₀ = 0.63 nM) derivatives show marked potency improvements due to:
- Shape complementarity : Aromatic and bulky groups better mimic the folded structure of anandamide .
- Hydrogen bonding : Carbamoyl groups in URB597 form critical interactions with FAAH’s Ser241 and Lys142 .
Steric and Lipophilic Requirements :
Q & A
Q. What synthetic methods are used to prepare n-Hexylcarbamic Acid Biphenyl-3-yl Ester, and what are the critical reaction conditions?
The compound is synthesized via a two-step procedure: (1) reacting n-hexylamine with diimidazol-1-ylmethanone in dry acetonitrile under reflux with DMAP as a catalyst, followed by (2) coupling with 3-phenylphenol. Key conditions include a nitrogen atmosphere, reflux durations (e.g., 24–30 hours), and purification via column chromatography (cyclohexane/EtOAc mixtures) and recrystallization. Yields up to 90% are achievable with optimized stoichiometry and solvent ratios .
Q. How is the purity and structural integrity of this compound validated?
Characterization involves:
- 1H NMR (δ 0.88–7.62 ppm) to confirm proton environments, including the n-hexyl chain and biphenyl moiety.
- IR spectroscopy (3326 cm⁻¹ for N-H stretch; 1702 cm⁻¹ for carbonyl).
- Mass spectrometry (EI-MS: m/z 297 [M⁺]) and elemental analysis (C, H, N within ±0.4% of theoretical values). These methods ensure correct functional groups and molecular weight .
Q. What structural features of this compound contribute to FAAH inhibition?
The biphenyl-3-yl ester scaffold mimics the arachidonoyl chain of anandamide, fitting into FAAH’s hydrophobic substrate-binding pocket. The n-hexyl carbamate group enhances lipophilicity, improving membrane permeability. Substituent flexibility at the N-portion (e.g., alkyl chains) modulates potency by optimizing shape complementarity with the enzyme .
Advanced Research Questions
Q. How do QSAR and molecular docking studies guide the optimization of FAAH inhibitors in this class?
Quantitative Structure-Activity Relationship (QSAR) models correlate substituent properties (e.g., lipophilicity, steric bulk) with IC₅₀ values. For example:
- Linear Interaction Energy (LIE) calculations predict binding affinity by quantifying van der Waals and electrostatic interactions.
- Docking studies (e.g., using FAAH’s crystal structure) reveal that bulky, rigid N-substituents (e.g., β-naphthylmethyl) enhance potency by filling hydrophobic pockets. Hydrogen bonding with Ser241 and Ser217 further stabilizes the enzyme-inhibitor complex .
Q. How can researchers resolve contradictions between in vitro and in vivo potency data for carbamate-based FAAH inhibitors?
Discrepancies may arise from:
- Metabolic stability : In vivo degradation of the carbamate group reduces bioavailability. Solutions include introducing electron-withdrawing substituents or prodrug strategies.
- Tissue distribution : Lipophilicity adjustments (e.g., shorter alkyl chains) improve brain penetration for CNS targets.
- Off-target effects : Radiolabeled binding assays (e.g., CB1/CB2 receptor screens) and pharmacokinetic profiling (e.g., plasma half-life) clarify selectivity .
Q. What experimental designs are recommended to evaluate the enzymatic inhibition kinetics of this compound?
- Time-dependent assays : Preincubate FAAH with the inhibitor to assess irreversible vs. reversible binding (URB597, a related carbamate, shows covalent inhibition).
- IC₅₀ determination : Use fluorogenic substrates (e.g., arachidonoyl-AMC) in rat brain homogenates.
- Competition assays : Compare inhibition in the presence of anandamide to test for active-site competition .
Q. How do structural modifications at the biphenyl moiety impact FAAH inhibition?
Introducing hydrophilic groups (e.g., 3′-carbamoyl) on the distal phenyl ring improves solubility without compromising potency. Conversely, electron-donating groups (e.g., methoxy) may reduce metabolic stability. Conformational constraints (e.g., fused rings) mimic the bent geometry of anandamide, enhancing binding affinity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
